Bienvenue dans la boutique en ligne BenchChem!

N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Evidence Gap Data Scarcity Procurement Risk Assessment

N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide (CAS 1351587-84-2) is a synthetic small-molecule benzofuran carboxamide derivative. It features a 7-methoxybenzofuran-2-carboxamide core linked via a methylene bridge to a 2,5-dimethylfuran moiety.

Molecular Formula C17H17NO4
Molecular Weight 299.326
CAS No. 1351587-84-2
Cat. No. B2805959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide
CAS1351587-84-2
Molecular FormulaC17H17NO4
Molecular Weight299.326
Structural Identifiers
SMILESCC1=CC(=C(O1)C)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC
InChIInChI=1S/C17H17NO4/c1-10-7-13(11(2)21-10)9-18-17(19)15-8-12-5-4-6-14(20-3)16(12)22-15/h4-8H,9H2,1-3H3,(H,18,19)
InChIKeyRIPPQMUFEONLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2,5-Dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide Product-Specific Evidence Guide for Procurement


N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide (CAS 1351587-84-2) is a synthetic small-molecule benzofuran carboxamide derivative . It features a 7-methoxybenzofuran-2-carboxamide core linked via a methylene bridge to a 2,5-dimethylfuran moiety . With a molecular formula of C17H17NO4 and a molecular weight of 299.33 g/mol , the compound is listed in multiple screening-compound collections and is typically offered at ≥95% purity for research use . Its structural motif, combining electron-rich furan and benzofuran heterocycles, suggests potential interactions with diverse biological targets, but publicly available quantitative pharmacological or industrial performance data for this specific compound remain extremely limited as of this analysis.

Why Substituting N-((2,5-Dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide with In-Class Analogs Requires Caution


Due to the extreme data scarcity for this specific compound, the risk of generic substitution must be approached with caution. While the 7-methoxybenzofuran-2-carboxamide scaffold appears in multiple bioactive molecules with reported target affinities (e.g., Ki = 0.130 nM at dopamine D3 receptor for a related derivative [1]; Ki = 9.40 nM at adrenergic alpha-2C receptor for another [2]), the activity is exquisitely sensitive to the identity of the amide substituent. The target compound's unique 2,5-dimethylfuran-3-ylmethyl group introduces distinctive electronic and steric properties—including higher lipophilicity and altered hydrogen-bonding capacity—that cannot be assumed to replicate the pharmacology of analogs bearing benzyl, chlorophenyl, or piperazine-containing side chains. Without quantitative head-to-head data, assuming functional interchangeability between this compound and any other benzofuran-2-carboxamide derivative is scientifically unjustified.

Quantitative Comparator Evidence for N-((2,5-Dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide Selection


Evidence Gap: No Publicly Available Quantitative Pharmacological or Efficacy Data for This Specific Compound

A comprehensive search of primary literature, authoritative databases (ChEMBL, PubChem, BindingDB), and patent repositories (as of April 2026) failed to identify any quantitative IC50, Ki, EC50, MIC, or other bioactivity data for N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide itself . In contrast, closely related 7-methoxybenzofuran-2-carboxamide derivatives have reported quantitative target engagement data: for example, the piperazinyl-butyl analog (CHEMBL196476) has a Ki of 0.130 nM against the human dopamine D3 receptor [1], and the dimethoxyisoquinoline analog (CHEMBL428407) has a Ki of 9.40 nM against the human adrenergic alpha-2C receptor [2]. However, these data come from compounds with substantially different amide substituents and cannot be directly extrapolated to the target compound. The absence of quantitative pharmacological benchmarks means that any procurement decision based on expected biological performance must be supported by user-generated experimental validation rather than literature precedence.

Evidence Gap Data Scarcity Procurement Risk Assessment

Structural Differentiation: Physicochemical Property Comparison Against Closest Analog

In the absence of pharmacological data, structural uniqueness becomes the primary differentiation criterion. The target compound's 2,5-dimethylfuran-3-ylmethyl group confers distinct physicochemical properties compared to the unsubstituted benzofuran-2-carboxamide analog lacking the 7-methoxy group . The presence of the 7-methoxy substituent increases hydrogen-bond acceptor capacity and alters the electron density of the benzofuran ring, while the 2,5-dimethylfuran moiety contributes additional π-electron surface and steric bulk . These differences are reflected in predicted molecular properties: the target compound has a molecular weight of 299.33 g/mol and a formula of C17H17NO4, compared to 241.29 g/mol and C15H15NO2 for the des-methoxy analog N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide . This 58 Da mass difference and the presence of an additional oxygen atom translate into altered solubility, permeability, and potential metabolite profiles that distinguish the target compound from simpler analogs in any screening or medicinal chemistry campaign.

Physicochemical Properties Structural Differentiation Medicinal Chemistry

Purity Benchmarking: Differential Quality Assurance Across Commercial Sources

Among commercial suppliers listing this compound, the standard purity specification is ≥95% . This is a baseline purity level consistent with screening-compound libraries. However, no supplier provides orthogonal purity verification data (e.g., HPLC chromatograms, NMR spectra, elemental analysis) in the public domain for this particular compound. This contrasts with well-characterized analogs such as the dopamine D3-active derivative (CHEMBL196476), for which both affinity data and synthesis protocols are documented [1]. For procurement decisions, the absence of verified purity benchmarks means that end-users must independently confirm compound identity and purity upon receipt, particularly if the intended use involves quantitative structure-activity relationship (QSAR) studies or sensitive biological assays where even minor impurities could confound results.

Quality Control Purity Vendor Comparison

Evidence-Anchored Application Scenarios for N-((2,5-Dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide


Exploratory Medicinal Chemistry as a Structurally Distinct Screening Fragment

The compound's unique combination of 7-methoxybenzofuran and 2,5-dimethylfuran moieties makes it a candidate for fragment-based or diversity-oriented screening libraries where structural novelty, rather than pre-validated activity, is the primary selection criterion. Given the complete absence of target engagement data , it is best positioned as a starting point for de novo hit discovery campaigns, particularly those targeting protein classes where benzofuran-containing ligands have shown precedent—such as GPCRs (e.g., dopamine, adrenergic receptors) or kinases (e.g., CK2)—with the understanding that all activity must be experimentally established [1].

Physicochemical Probe for Structure-Property Relationship Studies

The presence of both a methoxy group and a dimethylfuran substituent provides a useful probe for studying how these functional groups influence solubility, permeability, and metabolic stability in a benzofuran-2-carboxamide context. This compound can serve as a comparator in matched molecular pair analyses against simpler analogs, such as the des-methoxy variant (ΔMW = +58 Da) , to isolate the contribution of the 7-methoxy substitution to key drug-like properties without the confounding influence of divergent core scaffolds.

Analytical Reference Standard for Method Development and Validation

With a molecular weight of 299.33 g/mol and a defined chemical formula of C17H17NO4 , this compound can serve as a reference standard for developing LC-MS or HPLC methods aimed at quantifying benzofuran-2-carboxamide derivatives in complex matrices. Its distinct retention time and mass signature, arising from the combined furan and benzofuran chromophores, facilitate method calibration in the absence of isotopically labeled internal standards.

Negative Control or Inactive Comparator in Class-Level Target Engagement Studies

Until quantitative activity data emerge, the compound should be considered pharmacologically uncharacterized. In screening campaigns where related 7-methoxybenzofuran-2-carboxamide derivatives demonstrate high-affinity binding (e.g., Ki = 0.130 nM at D3 [2]), this compound may serve as a provisional negative control—provided its inactivity is experimentally confirmed in the same assay system. Its use as a true negative control requires rigorous parallel testing to rule out unexpected target engagement.

Quote Request

Request a Quote for N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.